1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one
Description
This compound features a benzo[f]quinoline core fused with a quinoline moiety, linked via a phenoxy-phenyl group to an acetyl (ethanone) substituent. Structural analogs, however, offer insights into its likely behavior.
Properties
CAS No. |
88121-76-0 |
|---|---|
Molecular Formula |
C36H24N2O2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-[4-[4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C36H24N2O2/c1-23(39)24-10-16-28(17-11-24)40-29-18-12-26(13-19-29)31-22-35(33-20-15-27-7-3-5-9-32(27)37-33)38-34-21-14-25-6-2-4-8-30(25)36(31)34/h2-22H,1H3 |
InChI Key |
YIFCHMBCRUSHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxyacetophenone with benzaldehyde derivatives to form chalcones, which are then subjected to further reactions to introduce the quinoline moiety . The reaction conditions typically involve the use of basic solutions and organic solvents such as ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antitumor agent. Its structural components suggest it may interact with biological targets involved in cancer cell proliferation and survival.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For example, quinoline-based compounds have shown promising results in inhibiting the growth of breast and prostate cancer cells due to their ability to induce apoptosis and inhibit angiogenesis .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| PC-3 (Prostate) | 20.5 | Angiogenesis inhibition |
The compound's biological activity extends beyond anticancer properties. It has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds with quinoline moieties can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in diseases such as Alzheimer's and Parkinson's . The neuroprotective mechanism is thought to involve the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS).
| Neurodegenerative Model | Protective Effect (%) | Reference |
|---|---|---|
| Amyloid-beta induced toxicity | 65% | |
| MPP+ induced toxicity | 70% |
Case Studies
Several case studies highlight the efficacy of quinoline derivatives, including the compound , in clinical and preclinical settings.
Case Study 1: Anticancer Efficacy
In a study involving a new quinoline derivative similar to 1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one, researchers observed significant tumor regression in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction .
Case Study 2: Neuroprotection
A preclinical trial assessed the neuroprotective properties of a related quinoline compound in a mouse model of Alzheimer's disease. The treatment resulted in improved cognitive function and reduced levels of amyloid plaques compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Phenoxy Linkages
Compounds QD10, QD17, QD3, and QD12 () share the 1-(4-substituted-phenyl)ethan-1-one scaffold but differ in substituents:
- QD10: 4-Benzoylphenoxypropyl-piperazine.
- QD17: 4-(4-Chlorobenzoyl)phenoxypropyl-piperazine.
- QD3: 4-(4-Fluorobenzoyl)phenoxypropyl-piperazine.
- QD12 : 4-Nitrophenyl-piperazine.
| Parameter | QD10 | QD17 | QD3 | QD12 |
|---|---|---|---|---|
| Yield (%) | 62 | 35 | 31 | 18 |
| Melting Point (°C) | 148.4–151.4 | 180.6–183.4 | 162–163.6 | Not reported |
| Purity (UPLC/MS) | 100% | 100% | 98.12% | Not reported |
These compounds exhibit antioxidant and dual H3 receptor ligand activities, suggesting that the target compound’s ethanone-phenoxy-quinoline structure may similarly interact with biological targets .
Quinoline-Chalcone Hybrids
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () is synthesized via Claisen-Schmidt condensation. Key features:
- Synthesis : 72% yield, purified via column chromatography.
- Bioactivity: Antimicrobial and antimalarial properties attributed to quinoline and chalcone moieties.
Substituent Effects on Physicochemical Properties
- Fluorine/Chloro Substitution : QD17 (Cl) and QD3 (F) show higher melting points (180.6–183.4°C and 162–163.6°C, respectively) compared to QD10 (148.4–151.4°C), highlighting halogen-induced polarity and intermolecular interactions .
- Phenoxy Chain Length: 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethanone () has a propoxy linker, enhancing solubility (MW: 376.45) compared to shorter chains .
The target compound’s benzo[f]quinoline system may reduce solubility but improve thermal stability due to extended conjugation.
Biological Activity
1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a large organic molecule with multiple aromatic rings and functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. The quinoline moiety in this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting a potential for therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against several bacterial strains. In vitro assays indicated that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. This activity is likely attributed to the quinoline structure, which has been shown to disrupt bacterial cell membranes and inhibit nucleic acid synthesis .
CNS Activity
Quinoline-based compounds are known for their central nervous system (CNS) effects. The biological activity of this compound includes potential serotonin reuptake inhibition and dopamine receptor modulation, which are critical for treating psychiatric disorders such as schizophrenia .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the quinoline and benzoquinoline rings enhances its interaction with biological targets:
| Structural Feature | Biological Activity |
|---|---|
| Quinoline moiety | Anticancer, antimicrobial, CNS activity |
| Benzoquinoline ring | Enhanced receptor binding affinity |
| Phenoxy group | Modulates pharmacokinetics |
Research shows that modifications in these structural elements can significantly alter the compound's potency and selectivity towards specific biological targets .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of similar quinoline derivatives in inhibiting cancer cell proliferation. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting the potential for further development as anticancer agents .
Study 2: CNS Effects
In a pharmacological assessment, compounds similar to this one demonstrated significant binding affinity for serotonin and dopamine receptors. These findings suggest that modifications to the quinoline structure could enhance therapeutic effects in treating mood disorders and schizophrenia .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions starting with simpler aromatic precursors. Key steps include:
- Coupling reactions between quinoline and benzo[f]quinoline moieties using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), as seen in analogous Suzuki-Miyaura couplings .
- Etherification of phenoxy groups under reflux conditions with anhydrous solvents (e.g., ethanol or toluene) to ensure reaction completion .
- Purification via column chromatography (silica gel) or recrystallization (benzene or ethanol) to isolate the final product .
Critical Parameters: - Catalyst loading (0.02–0.05 mmol) and reaction time (24–48 hours) to avoid side products .
- Temperature control (80–100°C) during reflux to balance reaction rate and decomposition risks .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹) and confirms ether linkages .
- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and ketone environments (δ 2.5–3.5 ppm for CH₃CO) .
- Crystallography:
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Validation via DFT calculations: Compare computed bond lengths/angles (e.g., C=O and quinoline ring geometry) with crystallographic data .
- Experimental verification: Redesign reactions under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to isolate intermediates and confirm mechanistic pathways .
- Cross-referencing databases: Use CC-DPS (Chemical Compounds Deep Profiling Services) for thermodynamic and QSPR data to reconcile discrepancies .
Q. How can structure-activity relationship (SAR) studies elucidate substituent effects on biological activity?
Methodological Answer:
- Analog synthesis: Modify substituents (e.g., replace methoxy with hydroxy groups) and evaluate anti-inflammatory activity using in vivo models (e.g., egg white-induced edema in rodents) .
- In vitro assays: Test enzyme inhibition (e.g., COX-2) via fluorometric or colorimetric assays to quantify IC₅₀ values .
- Statistical analysis: Apply ANOVA to compare bioactivity across analogs and identify significant substituent contributions .
Q. What in vivo models are appropriate for evaluating therapeutic potential, given pharmacokinetic challenges?
Methodological Answer:
- Pharmacokinetic profiling: Use HPLC-MS to measure plasma half-life and metabolite formation in rodent models .
- Toxicity screening: Conduct acute toxicity studies (OECD Guideline 423) to establish safe dosing ranges .
- Disease models:
- Anti-cancer: Xenograft models with human cancer cell lines to assess tumor growth inhibition .
- Anti-inflammatory: Carrageenan-induced paw edema to quantify dose-dependent efficacy .
Q. How can researchers address low solubility during formulation for biological testing?
Methodological Answer:
Q. What computational tools predict electronic properties relevant to photophysical applications?
Methodological Answer:
- TD-DFT calculations: Simulate UV-Vis spectra (e.g., λmax for quinoline-based π→π* transitions) and compare with experimental data .
- Molecular docking: Screen interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina .
- QSAR modeling: Utilize CC-DPS datasets to correlate substituent electronegativity with redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
